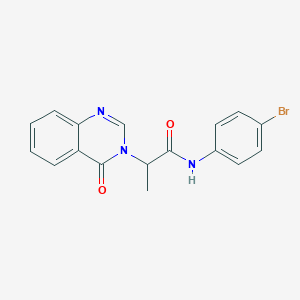
4-Methylpiperazino (8-quinolyl) sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpiperazino (8-quinolyl) sulfone, also known as PMSQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its ability to act as an inhibitor for enzymes, which can have implications in the treatment of various diseases. The purpose of
科学研究应用
4-Methylpiperazino (8-quinolyl) sulfone has been studied for its potential use as an inhibitor for various enzymes. In particular, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has implications for the treatment of diseases such as glaucoma, epilepsy, and cancer. 4-Methylpiperazino (8-quinolyl) sulfone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.
作用机制
The mechanism of action of 4-Methylpiperazino (8-quinolyl) sulfone involves its ability to bind to the active site of enzymes, inhibiting their activity. Specifically, 4-Methylpiperazino (8-quinolyl) sulfone has been shown to bind to the zinc ion in the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
4-Methylpiperazino (8-quinolyl) sulfone has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to have anti-inflammatory properties and to be effective against certain bacterial strains. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of 4-Methylpiperazino (8-quinolyl) sulfone is its relatively simple synthesis method, which allows for the production of high yields of pure compound. Additionally, its low toxicity profile makes it a safe candidate for use in lab experiments. However, one limitation of 4-Methylpiperazino (8-quinolyl) sulfone is its specificity for certain enzymes, which may limit its potential applications.
未来方向
There are a number of future directions for research on 4-Methylpiperazino (8-quinolyl) sulfone. One area of interest is its potential use in the treatment of glaucoma, epilepsy, and cancer. Additionally, further research is needed to explore its anti-inflammatory and antibacterial properties. Finally, there is potential for the development of new inhibitors based on the structure of 4-Methylpiperazino (8-quinolyl) sulfone, which may have broader applications in the field of enzyme inhibition.
合成方法
The synthesis of 4-Methylpiperazino (8-quinolyl) sulfone involves the reaction of 4-methylpiperazine with 8-hydroxyquinoline-2-sulfonic acid in the presence of a base such as sodium hydroxide. The resulting compound is then purified through a series of recrystallization steps. This method has been shown to be effective in producing high yields of 4-Methylpiperazino (8-quinolyl) sulfone with good purity.
属性
产品名称 |
4-Methylpiperazino (8-quinolyl) sulfone |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 g/mol |
IUPAC 名称 |
8-(4-methylpiperazin-1-yl)sulfonylquinoline |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3 |
InChI 键 |
YOLOLRZIROLLOD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
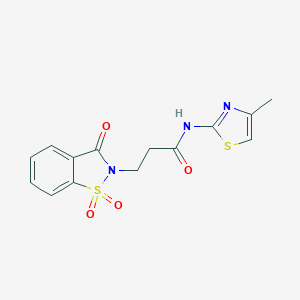
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
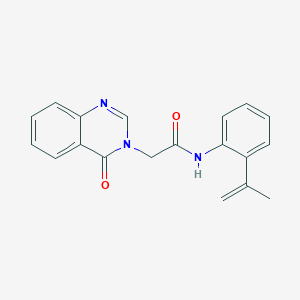
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
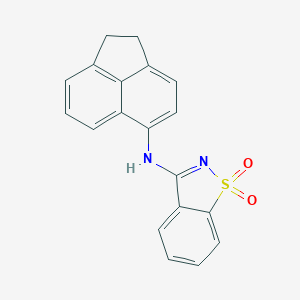
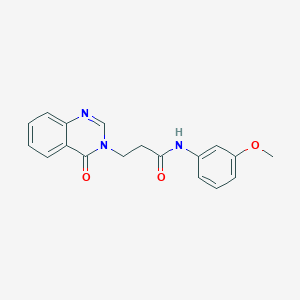
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
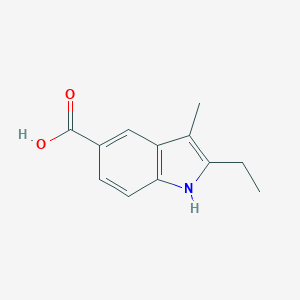
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
